molecular formula C5H4N2 B3048086 1,1-Cyclopropanedicarbonitrile CAS No. 1559-03-1

1,1-Cyclopropanedicarbonitrile

Cat. No.: B3048086
CAS No.: 1559-03-1
M. Wt: 92.1 g/mol
InChI Key: SJDADCWSIGGAIO-UHFFFAOYSA-N
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Description

1,1-Cyclopropanedicarbonitrile: is an organic compound with the molecular formula C₅H₄N₂ It is a derivative of cyclopropane, featuring two nitrile groups attached to the same carbon atom

Scientific Research Applications

1,1-Cyclopropanedicarbonitrile has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and other therapeutic agents.

    Materials Science: It is utilized in the production of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Cyclopropanedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent. This method typically involves the gradual addition of the alcoholate to a mixture of the malonic acid derivative and the 1,2-dihalogeno compound, either in solution or suspension in an alcohol .

Another method involves the reaction of alkenes with carbenes or carbenoids. For example, dichlorocarbenes can be generated in situ from chloroform and potassium hydroxide, which then react with alkenes to form cyclopropane derivatives .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes as laboratory methods but scaled up to accommodate larger quantities. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopropanedicarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both nitrile groups.

    Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Hydrolysis Reactions: The nitrile groups can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents such as ethanol or methanol.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon) are commonly used reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution: Substituted cyclopropane derivatives with various functional groups.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids or amides.

Mechanism of Action

The mechanism of action of 1,1-Cyclopropanedicarbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile groups act as electrophilic centers, attracting nucleophiles to form new bonds. In reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

1,1-Cyclopropanedicarbonitrile can be compared to other cyclopropane derivatives, such as:

    Cyclopropane-1,1-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.

    Cyclopropane-1,1-diamine: Similar structure but with amine groups instead of nitrile groups.

Properties

IUPAC Name

cyclopropane-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2/c6-3-5(4-7)1-2-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDADCWSIGGAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448663
Record name 1,1-Cyclopropanedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559-03-1
Record name 1,1-Cyclopropanedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Cyclopropanedicarbonitrile
Reactant of Route 2
1,1-Cyclopropanedicarbonitrile
Reactant of Route 3
1,1-Cyclopropanedicarbonitrile
Reactant of Route 4
1,1-Cyclopropanedicarbonitrile
Reactant of Route 5
1,1-Cyclopropanedicarbonitrile
Reactant of Route 6
1,1-Cyclopropanedicarbonitrile

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